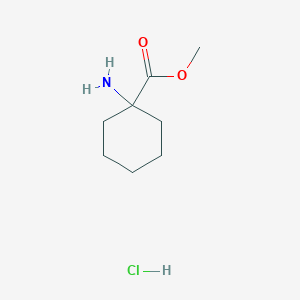
4-(4-Chloro-3,5-dimethylphenoxy)aniline
説明
“4-(4-Chloro-3,5-dimethylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is used in proteomics research .
Synthesis Analysis
The synthesis of derivatives of 4-chloro-3,5-dimethylphenol, which is structurally similar to the compound , has been achieved using the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two aromatic compounds .Molecular Structure Analysis
The molecular structure of “4-(4-Chloro-3,5-dimethylphenoxy)aniline” can be represented by the InChI code: 1S/C15H13ClF3NO.ClH/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(20)7-12(13)15(17,18)19;/h3-7H,20H2,1-2H3;1H .科学的研究の応用
Biotransformation and Metabolic Pathways
Research indicates that modified anilines, such as 4-chloro-2-hydroxyaniline and 4-chloroaniline, are significant metabolites in rats injected with carcinogenic compounds, suggesting a complex biotransformation process involving 4-(4-Chloro-3,5-dimethylphenoxy)aniline (Kolar & Schlesiger, 1975).
Application in Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally related to 4-(4-Chloro-3,5-dimethylphenoxy)aniline, have been characterized as potential pesticides. These compounds' powder diffraction data have been documented, indicating their potential utility in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Development of Organic Materials
4-(n-Octyloxy)aniline, a component related to 4-(4-Chloro-3,5-dimethylphenoxy)aniline, has been used in creating organic materials with mesogenic properties. These include applications in Schiff bases, perylene bisimide assemblies, and dendritic liquid crystals (Morar et al., 2018).
Synthesis of Polyurethane Cationomers
Studies have shown the synthesis of polyurethane cationomers using anil groups, where compounds like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline are used. These compounds are integral in developing materials with fluorescent properties (Buruianǎ et al., 2005).
Electrochemical Applications
An interesting novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, has been synthesized and characterized for electrochemical applications. This includes its use in dye-sensitized solar cells, demonstrating the potential of similar compounds like 4-(4-Chloro-3,5-dimethylphenoxy)aniline in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Safety And Hazards
特性
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-13(8-10(2)14(9)15)17-12-5-3-11(16)4-6-12/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVZXXJGQNYWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3,5-dimethylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



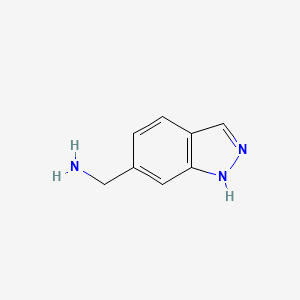

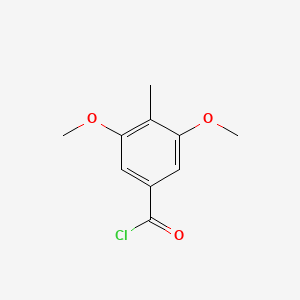
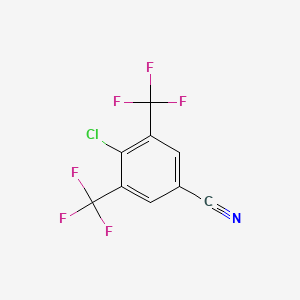
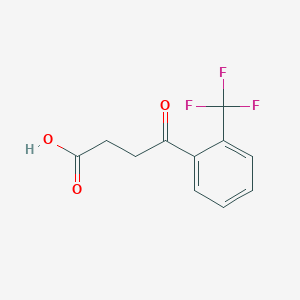
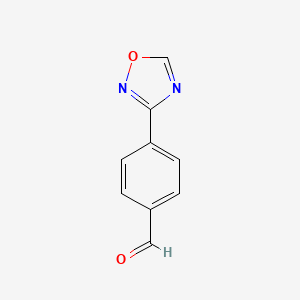
![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)
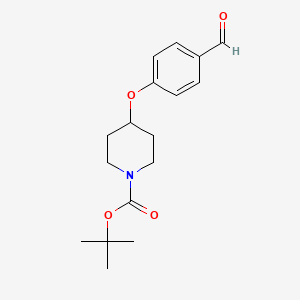
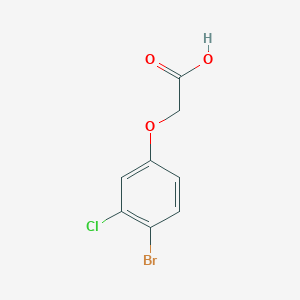
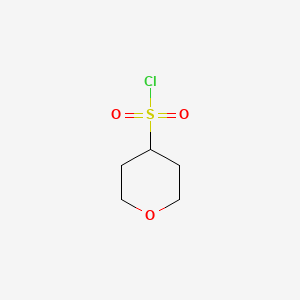
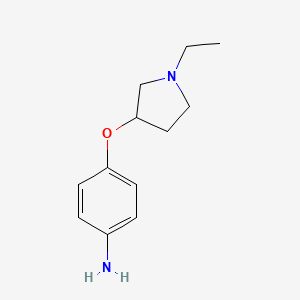

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)
